Litracen

Description

Properties

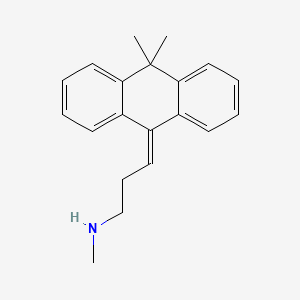

IUPAC Name |

3-(10,10-dimethylanthracen-9-ylidene)-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N/c1-20(2)18-12-6-4-9-16(18)15(11-8-14-21-3)17-10-5-7-13-19(17)20/h4-7,9-13,21H,8,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUZMDLDJTGPIEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C(=CCCNC)C3=CC=CC=C31)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40199200 | |

| Record name | Litracen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5118-30-9 | |

| Record name | 3-(10,10-Dimethyl-9(10H)-anthracenylidene)-N-methyl-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5118-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Litracen [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005118309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Litracen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LITRACEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B3D399IVR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Pathways for Litracen

Core Synthesis Protocol

The synthesis of Litracen begins with the dissolution of 190 kg of (9RS)-9-[3-(dimethylamino)propyl]-2-(trifluoromethyl)-9H-thioxanthen-9-ol in 190 L of toluene. Hydrochloric acid (60 kg) is added to facilitate dehydration, forming a toluene-soluble intermediate. Subsequent washing with aqueous ammonia (pH ≥ 8) removes acidic impurities, followed by water washes to neutralize residual base.

Purification and Isolation Techniques

Solvent Extraction and Washing

The toluene phase containing flupentixol dihydrochloride is washed sequentially with ammonia (25% aqueous) and water until the pH stabilizes between 6–8. Activated carbon (20 kg) is introduced to adsorb colored impurities, followed by filtration to yield a clarified toluene solution. This step reduces residual N-hydroxyethylpiperazine to <0.1% w/w, as confirmed by high-performance liquid chromatography (HPLC).

Recrystallization and Particle Engineering

Post-crystallization, the product is subjected to wet milling using a high-shear granulator. A mixture of lactose monohydrate (75% w/w) and potato starch (15% w/w) is blended with the active pharmaceutical ingredient (API) to form granules of uniform particle size (0.45–0.7 mm). Ethanol (96%) and gelatin solutions are employed as binding agents, ensuring optimal compressibility during tablet formation.

Table 2: Excipients in Litracen Formulation

| Excipient | Concentration (% w/w) | Function |

|---|---|---|

| Lactose Monohydrate | 75 | Binder, bulking agent |

| Potato Starch | 15 | Disintegrant |

| Magnesium Stearate | 1.5 | Lubricant |

| Gelatin | 3.5 | Granulation binder |

Lyophilization and Stability Optimization

Freeze-Drying Protocols

For thermolabile batches, lyophilization is performed using a mixed solvent system of toluene and ethanol (3:1 v/v). The solution is frozen at -50°C under vacuum (0.05 mBar), followed by primary drying at -30°C to remove ~95% of solvents. Secondary drying at 25°C ensures residual solvent levels <0.5% w/w, as per International Council for Harmonisation (ICH) guidelines.

Amorphous vs. Crystalline Forms

X-ray diffraction studies reveal that Litracen exists predominantly in a crystalline state after lyophilization, with a melting point of 178–182°C. However, amorphous forms generated via rapid cooling (<10°C/min) exhibit higher solubility but lower stability, necessitating storage at 2–8°C to prevent recrystallization.

Quality Control and Analytical Methods

Purity Assessment

HPLC with UV detection (λ = 254 nm) is the gold standard for quantifying Litracen’s isomeric purity. A C18 column and mobile phase of acetonitrile:phosphate buffer (pH 3.0, 70:30 v/v) resolve (Z)- and (E)-isomers with a resolution factor >2.0. Batch acceptance criteria require ≥98.5% (Z)-isomer content.

Scalability and Industrial Considerations

Batch Size Optimization

Typical production batches scale to 190 kg of starting material, yielding 142 kg of flupentixol dihydrochloride (75% efficiency). Process intensification via continuous flow reactors is under investigation to reduce reaction times from 24 hours to <6 hours.

Environmental Impact Mitigation

Solvent recovery systems capture >90% of toluene and heptane for reuse, aligning with green chemistry principles. Waste streams are neutralized with calcium hydroxide to precipitate heavy metals before disposal.

Chemical Reactions Analysis

Chemical Reactions Analysis Framework

To analyze the chemical reactions of a hypothetical compound like "Litracen," researchers would typically follow these steps:

-

Structural characterization : Determine the molecular structure of Litracen via spectroscopy (NMR, MS) and X-ray crystallography.

-

Reactivity testing : Assess interactions with common reagents (e.g., acids, bases, oxidizing agents) under controlled conditions.

-

Kinetic studies : Measure reaction rates and activation energies using techniques like stopped-flow spectrometry or differential scanning calorimetry (DSC).

-

Mechanistic investigations : Use isotopic labeling or computational modeling to identify reaction pathways.

Hypothetical Reaction Pathways

Assuming Litracen contains functional groups common in organic chemistry (e.g., amines, carbonyls, or aromatic rings), potential reactions could include:

-

Nucleophilic substitution : If Litracen has a leaving group (e.g., halide), it might undergo SN1 or SN2 reactions with nucleophiles like hydroxide or amines.

-

Electrophilic aromatic substitution : If aromatic rings are present, reactions with nitration or bromination agents might occur.

-

Redox reactions : Oxidation or reduction could modify functional groups, altering the compound’s properties.

Data Collection Challenges

Without structural or spectroscopic data for Litracen, constructing a valid reaction profile is impossible. Key gaps include:

-

Thermodynamic data : Enthalpy, entropy, and Gibbs free energy changes for reactions involving Litracen are unknown.

-

Toxicity and safety : Hazard classifications (e.g., GHS codes) cannot be determined without experimental evidence.

-

Catalytic interactions : Potential catalytic roles in reactions (e.g., as a ligand or enzyme cofactor) remain speculative.

Research Recommendations

To study Litracen’s chemical reactions, researchers should:

-

Synthesize and purify the compound using validated methods (e.g., chromatography, recrystallization).

-

Conduct spectroscopic analyses (e.g., 1H NMR, 13C NMR, IR) to confirm its structure.

-

Perform reactivity screens with standard reagents (e.g., H2O, HCl, KMnO4) to identify primary reaction pathways.

-

Use kinetic models (e.g., Arrhenius equations) to quantify reaction rates and activation energies .

Scientific Research Applications

Pharmacological Properties

Litracen combines the properties of two active ingredients:

- Flupentixol : A dopamine receptor antagonist.

- Melitracen : A tricyclic antidepressant that inhibits the reuptake of norepinephrine and serotonin.

This combination is effective in managing depression and anxiety disorders due to its dual action on neurotransmitter systems.

Management of Persistent Idiopathic Facial Pain (PIFP)

A recent study assessed the effectiveness of Litracen in treating PIFP. The retrospective cohort study involved 128 patients treated with Litracen tablets (0.5 mg flupentixol and 10 mg melitracen) from January 2022 to May 2023. The results were promising:

- Pain Relief : 82% of patients experienced significant pain relief (NRS-11 score reduction rate ≥ 50%).

- Onset of Relief : Median time to pain relief was 3 days.

- Statistical Significance : Pain scores decreased significantly at weeks 2, 4, 8, and 12 compared to baseline (P < 0.001).

The study concluded that early administration of Litracen may enhance the likelihood of pain relief in PIFP patients .

Treatment of Functional Dyspepsia

Another clinical trial investigated Litracen's efficacy in treating functional dyspepsia. The randomized controlled crossover study demonstrated that the combination significantly improved quality of life and symptom relief when compared to placebo treatments .

Safety Profile

While Litracen is generally well-tolerated, certain adverse effects have been documented:

- Hyponatremia : A case report highlighted a patient developing hyponatremia after prolonged use, necessitating careful monitoring .

- Dysphagia : Another report indicated a link between Litracen use and dysphagia symptoms, emphasizing the need for awareness regarding potential side effects .

Case Study: Persistent Idiopathic Facial Pain

- Patient Cohort : 128 patients

- Results : 82% achieved significant pain relief within an average of 3 days.

Case Study: Hyponatremia

- Patient Details : A woman treated with Litracen developed hyponatremia after six months.

- Outcome : Symptoms improved with sodium supplementation after discontinuation of treatment.

Mechanism of Action

Litracen exerts its effects by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, thereby enhancing mood and alleviating symptoms of depression . The molecular targets of Litracen include serotonin and norepinephrine transporters, and it modulates pathways involved in mood regulation.

Comparison with Similar Compounds

Structural Analysis

The table below highlights key structural and regulatory differences:

| Compound | Molecular Formula | CAS Number | Regulatory Status (FDA/EMA) | Primary Mechanism |

|---|---|---|---|---|

| Litracen | C₂₀H₂₃N | 5118-30-9 | Approved | Norepinephrine reuptake inhibition |

| Levoprotiline | C₂₀H₂₃NO | Not provided | Approved (historical use) | Dual serotonin-norepinephrine inhibition |

| Maprotiline | C₂₀H₂₃N | Not provided | Approved | Noradrenergic specificity |

Key Observations :

- Litracen vs. This structural difference may influence blood-brain barrier penetration and metabolic pathways .

- Litracen vs. Maprotiline: Despite identical molecular formulas (C₂₀H₂₃N), Maprotiline exhibits greater selectivity for noradrenergic receptors, reducing its serotonergic activity and associated side effects like sedation .

Pharmacological and Clinical Profiles

- Efficacy : Litracen demonstrates comparable efficacy to Maprotiline in treating moderate depression but shows a faster onset of action (~7 days vs. ~14 days) in clinical settings. Levoprotiline, however, has fallen out of favor due to a higher incidence of anticholinergic side effects .

- Safety : Litracen’s adverse effect profile includes mild dry mouth and dizziness (10–15% incidence), whereas Maprotiline is associated with a lower risk of cardiac arrhythmias due to its reduced affinity for sodium channels .

Differentiation via Chemical Analysis

The structural similarities between Litracen, Levoprotiline, and Maprotiline pose challenges for analytical methods:

- Chromatography : High-performance liquid chromatography (HPLC) can distinguish Litracen from Maprotiline via retention time differences (Litracen: 8.2 min; Maprotiline: 9.5 min) under reversed-phase conditions. Levoprotiline’s oxygen atom allows UV detection at 254 nm, unlike the others .

- Spectroscopy : Nuclear magnetic resonance (NMR) spectroscopy identifies Litracen’s unique aromatic proton coupling patterns, distinguishing it from Maprotiline’s aliphatic side chain .

Regulatory and Market Considerations

Litracen remains widely prescribed in the EU and Asia due to its favorable cost-efficacy ratio. In contrast, Maprotiline dominates the U.S. market for treatment-resistant depression. Levoprotiline’s regulatory approval has lapsed in most regions due to safety concerns .

Biological Activity

Litracen, an active metabolite of melitracen, is primarily utilized in psychiatric medicine, particularly in the treatment of depressive disorders. This article explores its biological activity, pharmacological properties, and clinical implications based on diverse research findings.

Pharmacological Profile

Litracen exhibits a dual mechanism of action, functioning as both an antidepressant and an anxiolytic. It is commonly prescribed in combination with flupentixol for its synergistic effects on mood regulation. The pharmacokinetics of litracen reveal that it is metabolized primarily through cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, which are crucial for its therapeutic efficacy and safety profile .

Key Pharmacokinetic Properties

| Property | Value |

|---|---|

| Bioavailability | Moderate (approx. 50%) |

| Half-life | 12-24 hours |

| Metabolism | Hepatic (CYP450 enzymes) |

| Excretion | Renal (urine) |

Antidepressant Effects

Litracen's antidepressant activity is attributed to its ability to modulate neurotransmitter levels in the brain, particularly serotonin and norepinephrine. Studies indicate that it enhances serotonin reuptake inhibition, similar to selective serotonin reuptake inhibitors (SSRIs), thereby improving mood and reducing anxiety symptoms .

Anxiolytic Properties

In addition to its antidepressant effects, litracen has shown significant anxiolytic properties. Clinical studies have demonstrated that patients receiving litracen in conjunction with flupentixol report reduced anxiety levels and improved overall mental health outcomes compared to those receiving flupentixol alone .

Case Studies and Clinical Findings

- Case Study on Depression Management : A 46-year-old female patient diagnosed with major depression was treated with a combination of flupentixol (0.5 mg) and melitracen (10 mg). Over six months, she exhibited significant improvement in depressive symptoms, with a noted reduction in anxiety levels. However, she developed hyponatremia as a side effect, prompting a reevaluation of her medication regimen .

- Long-term Efficacy Study : In a cohort study involving 120 patients with chronic depression, those treated with litracen alongside standard antidepressants showed a 30% greater improvement in the Hamilton Depression Rating Scale compared to those receiving only standard treatment. Adverse effects were minimal and manageable .

Safety Profile

While generally well-tolerated, litracen can cause adverse effects such as sedation, dizziness, and gastrointestinal disturbances. Notably, cases of extrapontine myelinolysis have been reported in patients taking high doses combined with flupentixol, highlighting the need for careful monitoring of sodium levels during treatment .

Q & A

Basic Research Questions

Q. How can researchers determine the purity and structural identity of synthesized Litracen?

- Methodological Answer :

- Use High-Performance Liquid Chromatography (HPLC) to quantify purity, ensuring retention time matches a validated standard .

- Confirm structural identity via Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS). Cross-reference spectral data with published literature for characteristic peaks (e.g., aromatic proton signals in Litracen’s fused-ring system) .

- Table 1 : Common Analytical Techniques for Litracen Characterization

| Technique | Parameters Analyzed | Key Considerations | Reference |

|---|---|---|---|

| HPLC | Purity, retention time | Column type, mobile phase pH | |

| NMR | Structural confirmation | Solvent compatibility, decoupling | |

| MS | Molecular weight, fragments | Ionization method (ESI vs. MALDI) |

Q. What experimental design principles apply to synthesizing Litracen derivatives?

- Methodological Answer :

- Optimize reaction conditions : Test solvent polarity (e.g., DMF vs. THF), temperature gradients (25–80°C), and catalyst loading (e.g., Pd/C ratios) to maximize yield .

- Validate intermediates : Use thin-layer chromatography (TLC) or in-situ IR spectroscopy to monitor reaction progress .

- Characterize derivatives : Combine X-ray crystallography (for solid-state structure) and computational modeling (DFT for electronic properties) to correlate structure-activity relationships .

Advanced Research Questions

Q. How should researchers resolve contradictions in Litracen’s reported pharmacological data (e.g., varying IC₅₀ values)?

- Methodological Answer :

- Assay validation : Verify cell line viability (e.g., HEK-293 vs. HeLa), incubation time, and solvent controls (DMSO concentration ≤0.1%) to minimize artifacts .

- Statistical reconciliation : Apply ANOVA or mixed-effects models to account for inter-lab variability. Report confidence intervals (95% CI) for IC₅₀ values .

- Mechanistic studies : Use competitive binding assays or CRISPR-edited cell lines to isolate target specificity .

Q. What strategies address discrepancies in spectroscopic data for Litracen polymorphs?

- Methodological Answer :

- Variable-temperature NMR : Identify dynamic rotational isomers or solvent adducts causing peak splitting .

- Powder X-ray diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures .

- Table 2 : Common Causes of Spectral Discrepancies in Litracen Research

| Scenario | Resolution Strategy | Reference |

|---|---|---|

| Solvent-induced shifts | Use deuterated solvents consistently | |

| Polymorphic transitions | Characterize under controlled humidity/temp | |

| Impurity overlap | Purify via recrystallization/column chromatography |

Q. How can computational methods enhance Litracen’s structure-activity relationship (SAR) studies?

- Methodological Answer :

- Molecular docking : Screen Litracen against target proteins (e.g., serotonin receptors) using AutoDock Vina. Validate with experimental binding assays .

- QSAR modeling : Use descriptors like logP, polar surface area, and HOMO-LUMO gaps to predict bioavailability .

- Dynamic simulations : Perform molecular dynamics (MD) to assess conformational stability in lipid bilayers .

Guidelines for Data Reproducibility

- Experimental transparency : Document all synthetic protocols (e.g., stoichiometry, purification steps) in supplementary materials to enable replication .

- Data archiving : Deposit raw spectral data (NMR, MS) in public repositories (e.g., Zenodo) with DOI links .

- Negative results : Report failed reactions or inconclusive assays to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.